Enhanced Lipophilicity and Membrane Permeability
The presence of the benzoyl group at the N6 position significantly increases the lipophilicity of the molecule compared to 2'-O-methyl-adenosine, which lacks N6-acylation. This difference is quantifiable via calculated partition coefficients (LogP). A higher LogP value suggests improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.417 |
| Comparator Or Baseline | 2'-O-Methyl-adenosine: LogP = -0.52 to -0.15 |
| Quantified Difference | Increase in LogP of approximately +0.6 to +0.9 units |
| Conditions | In silico prediction (XLogP3 / ALOGPS) |
Why This Matters
This quantitative difference in lipophilicity can be a deciding factor when selecting a nucleoside analog for cell-based studies, as it directly impacts the compound's ability to cross lipid bilayers and achieve effective intracellular concentrations without requiring additional formulation or prodrug strategies.
